molecular formula C16H14BrN3O4 B11554100 2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11554100
M. Wt: 392.20 g/mol
InChI Key: AJMIXQCJYDXWLZ-GIJQJNRQSA-N
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Description

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is an organic compound that features a complex structure with multiple functional groups, including a bromine atom, a nitro group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Bromination: The starting material, 2-nitrophenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-4-nitrophenol.

    Etherification: The brominated product is then reacted with chloroacetic acid to form 2-(2-bromo-4-nitrophenoxy)acetic acid.

    Hydrazide Formation: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation: Finally, the hydrazide is condensed with 4-methylbenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

    Condensation: The hydrazide moiety can participate in further condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Condensation: Acidic or basic catalysts, such as acetic acid or sodium acetate, are commonly used.

Major Products

    Nucleophilic Substitution: Formation of azide or thiocyanate derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Condensation: Formation of hydrazone derivatives.

Scientific Research Applications

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its multiple functional groups that can interact with biological targets.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide depends on its application:

    Biological Systems: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Chemical Reactions: The hydrazide moiety can form stable complexes with metal ions, which can be utilized in catalysis or as sensors.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-nitrophenoxy)acetohydrazide: Similar structure but lacks the methylidene group.

    4-bromo-2-(2-nitrophenoxy)acetohydrazide: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to the presence of the methylidene group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.

Properties

Molecular Formula

C16H14BrN3O4

Molecular Weight

392.20 g/mol

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrN3O4/c1-11-2-4-12(5-3-11)9-18-19-16(21)10-24-15-7-6-13(20(22)23)8-14(15)17/h2-9H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

AJMIXQCJYDXWLZ-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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